N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide
Overview
Description
N-{[(4-ethoxyphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide, commonly known as EN-9, is a chemical compound that has been widely studied for its potential applications in scientific research. EN-9 is a member of the thioamide family and has been shown to have a range of biological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
The exact mechanism of action of EN-9 is not fully understood, but it is believed to involve the formation of covalent bonds with target proteins. This results in changes in protein conformation and activity, which can be visualized using fluorescent microscopy techniques.
Biochemical and Physiological Effects:
EN-9 has been shown to have a range of biochemical and physiological effects, including inhibition of certain enzymes and modulation of protein-protein interactions. These effects make it a valuable tool for studying the function of specific proteins and pathways within cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of EN-9 is its high selectivity for certain proteins, which allows for specific labeling and imaging of these targets. However, EN-9 also has some limitations, including potential toxicity and non-specific binding to other cellular components.
Future Directions
There are many potential future directions for research on EN-9. One area of interest is the development of new derivatives with improved selectivity and sensitivity for specific proteins. Additionally, EN-9 could be used in combination with other imaging techniques to provide a more complete picture of cellular processes. Finally, EN-9 could be used to study the effects of various drugs and compounds on specific proteins and pathways, providing valuable insights into their mechanisms of action.
Scientific Research Applications
EN-9 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for imaging biological systems. EN-9 has been shown to selectively bind to certain proteins and can be used to visualize their localization and activity within cells.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-4-methyl-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-3-24-14-8-6-13(7-9-14)18-17(25)19-16(21)12-5-4-11(2)15(10-12)20(22)23/h4-10H,3H2,1-2H3,(H2,18,19,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVGCWHHHSXCJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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